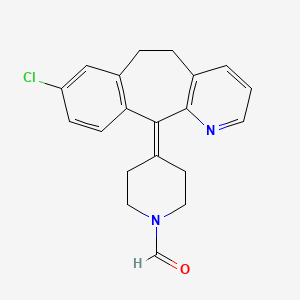

N-Formyl Desloratadine

説明

N-Formyl Desloratadine is a derivative of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl Desloratadine typically involves the formylation of Desloratadine. One common method is the reaction of Desloratadine with formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate this compound .

化学反応の分析

Types of Reactions

N-Formyl Desloratadine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form Desloratadine.

Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed

Oxidation: Oxides of this compound.

Reduction: Desloratadine.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Stability in Pharmaceutical Formulations

N-Formyl desloratadine is primarily known as an impurity that can form during the degradation of desloratadine. Research has shown that the presence of this compound can affect the stability and efficacy of pharmaceutical compositions containing desloratadine.

Stabilization Strategies

Several patents have outlined methods to stabilize desloratadine formulations to minimize the formation of N-formyl impurities:

- Use of Stabilizers : The incorporation of stabilizers such as antioxidants and alkali metal salts has been reported to prevent the formation of this compound during storage. For example, a stable composition can maintain less than 0.5% of N-formyl impurity when stored under specific conditions (40°C and 75% relative humidity) for extended periods .

- Formulation Techniques : Techniques such as co-sifting excipients and controlled drying processes have been employed to enhance the stability of desloratadine formulations, thereby reducing the conversion to this compound .

Impurity Monitoring and Regulatory Compliance

The presence of this compound is a significant concern in pharmaceutical development due to regulatory standards set by agencies like the U.S. Food and Drug Administration. Compositions must be monitored for impurities, including this compound, to ensure they meet safety and efficacy guidelines.

Analytical Methods

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to quantify the levels of this compound in pharmaceutical products. This monitoring is crucial for ensuring that products remain within acceptable limits for impurities over their shelf life .

Therapeutic Implications

While this compound is primarily viewed as an impurity, understanding its pharmacological properties may open avenues for research into its potential therapeutic applications.

Potential Benefits

- Histamine Receptor Interaction : As a derivative of desloratadine, this compound may exhibit interactions with histamine receptors, which could be explored for possible antihistaminic effects or other therapeutic benefits .

- Research in Allergic Conditions : Given its connection to desloratadine, further studies could investigate whether this compound contributes positively or negatively to allergic responses when present in formulations intended for treating conditions like allergic rhinitis .

作用機序

N-Formyl Desloratadine exerts its effects by interacting with histamine H1 receptors, similar to Desloratadine. It selectively blocks peripheral histamine H1 receptors, preventing the action of histamine and thereby reducing allergic symptoms. The formyl group may influence its binding affinity and pharmacokinetic properties .

類似化合物との比較

Similar Compounds

Desloratadine: The parent compound, widely used as an antihistamine.

Loratadine: A precursor to Desloratadine, also used as an antihistamine.

Fexofenadine: Another second-generation antihistamine with similar uses.

Uniqueness

N-Formyl Desloratadine is unique due to its formation as a degradation product and its specific chemical properties. It provides insights into the stability and degradation pathways of Desloratadine, which is valuable for the development of stable pharmaceutical formulations .

生物活性

N-Formyl Desloratadine is a derivative of desloratadine, which is a well-known second-generation antihistamine. Understanding the biological activity of this compound involves examining its pharmacological properties, mechanisms of action, and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the chemical formula CHClNO and is characterized by the addition of a formyl group to the desloratadine structure. This modification may influence its interaction with histamine receptors and other biological targets.

Desloratadine primarily functions as an H1 receptor antagonist, blocking the action of histamine, which is responsible for allergic symptoms. This compound retains this mechanism but may exhibit altered potency or selectivity due to structural changes. Studies indicate that desloratadine has a higher affinity for H1 receptors compared to its parent compound, loratadine, suggesting that this compound could similarly enhance antihistaminic effects while minimizing central nervous system penetration, thus reducing sedation risks .

Antihistaminic Effects

Research has demonstrated that this compound exhibits significant antihistaminic activity. In vitro studies show that it effectively inhibits histamine-induced contractions in isolated guinea pig ileum tissues, similar to desloratadine . The potency and efficacy of this compound compared to desloratadine remain subjects of ongoing investigation.

Safety Profile

One notable aspect of this compound is its safety profile. Like desloratadine, it is expected to have minimal sedative effects, making it suitable for patients who require antihistamines without the risk of drowsiness. Studies have indicated that compounds related to desloratadine generally exhibit lower anticholinergic side effects compared to older antihistamines .

Stability and Degradation

The stability of this compound is crucial for its pharmaceutical formulation. Research has highlighted that desloratadine and its derivatives are sensitive to environmental conditions such as temperature and humidity. Formulations containing this compound must be designed to minimize degradation and discoloration due to reactive excipients .

Comparative Biological Activity

The following table summarizes key biological activities and properties of this compound compared to desloratadine:

| Property | This compound | Desloratadine |

|---|---|---|

| Chemical Formula | CHClNO | CHClNO |

| H1 Receptor Affinity | Higher potential affinity | High affinity |

| Sedative Effects | Minimal | Minimal |

| Anticholinergic Effects | Lower than first-generation | Low |

| Stability | Sensitive to conditions | Sensitive but stable in formulations |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study evaluated the efficacy of various desloratadine analogs, including this compound, demonstrating significant inhibition of histamine-induced responses in isolated tissues .

- Pharmacokinetic Studies : Research on pharmacokinetics suggests that modifications like formylation may alter absorption and distribution profiles, which could be advantageous for specific therapeutic applications .

- Toxicological Assessments : Investigations into the safety profile reveal that this compound maintains a favorable safety margin in animal models, similar to desloratadine .

特性

IUPAC Name |

4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c21-17-5-6-18-16(12-17)4-3-15-2-1-9-22-20(15)19(18)14-7-10-23(13-24)11-8-14/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLIUOLEDZMNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C=O)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117810-61-4 | |

| Record name | N-Formyl-desloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117810614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5TC65UK919 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TC65UK919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。